3-Chlorodibenzo[B,E]oxepin-11-one

CYP11B2 Inhibitor Aldosterone Synthase Selectivity Profile

3-Chlorodibenzo[B,E]oxepin-11-one (CAS 60086-50-2) is a chlorinated derivative within the dibenzo[b,e]oxepin-11-one class of tricyclic heterocycles. This compound features a fused 6-7-6 ring system, with a chlorine atom at the 3-position on the A-ring, a key structural modification that distinguishes it from the unsubstituted parent compound.

Molecular Formula C14H9ClO2
Molecular Weight 244.67 g/mol
Cat. No. B14615306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorodibenzo[B,E]oxepin-11-one
Molecular FormulaC14H9ClO2
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)Cl
InChIInChI=1S/C14H9ClO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2
InChIKeyAAXAGZNBGJOBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorodibenzo[B,E]oxepin-11-one: Procurement-Grade Intermediate for Targeted Inhibitor Synthesis


3-Chlorodibenzo[B,E]oxepin-11-one (CAS 60086-50-2) is a chlorinated derivative within the dibenzo[b,e]oxepin-11-one class of tricyclic heterocycles [1]. This compound features a fused 6-7-6 ring system, with a chlorine atom at the 3-position on the A-ring, a key structural modification that distinguishes it from the unsubstituted parent compound . It serves primarily as a versatile intermediate in medicinal chemistry, with documented inhibitory activity against specific enzyme targets including soluble epoxide hydrolase (sEH) and cytochrome P450 11B2 (CYP11B2) [2][3]. Its utility is further underscored by its role as a scaffold for the development of potent PARP1 inhibitors, highlighting its value in targeted cancer therapy research [4].

3-Chlorodibenzo[B,E]oxepin-11-one: Why Simple Substitution with Unsubstituted Analogs Compromises Target Potency and Selectivity


Substitution of 3-Chlorodibenzo[B,E]oxepin-11-one with the unsubstituted parent compound, dibenzo[b,e]oxepin-11(6H)-one, or other halogen variants is not functionally equivalent due to the profound impact of the 3-chloro group on both target engagement and selectivity [1]. The presence of this specific chlorine atom is critical for achieving high affinity inhibition of CYP11B2 and soluble epoxide hydrolase, with a selectivity profile that is not replicated by analogs lacking this substitution [2][3]. Generic replacement with the parent scaffold would result in a loss of potency and a different selectivity window, directly undermining experimental outcomes in programs targeting these enzymes [4].

3-Chlorodibenzo[B,E]oxepin-11-one: Quantitative Differentiation Data for Informed Procurement


3-Chlorodibenzo[B,E]oxepin-11-one Exhibits Potent Nanomolar Inhibition of Human CYP11B2 (Aldosterone Synthase) with 13.6-Fold Selectivity Over CYP11B1

In a direct enzymatic assay, 3-Chlorodibenzo[B,E]oxepin-11-one demonstrated a 13.6-fold selectivity for human CYP11B2 over the closely related isoform CYP11B1 [1]. This selectivity is a key differentiator from broader-spectrum cytochrome P450 inhibitors. The compound's selectivity over CYP17 is also notable at 15.9-fold [1]. In contrast, the parent compound dibenzo[b,e]oxepin-11(6H)-one shows no reported activity on these targets, highlighting the functional impact of the 3-chloro substitution.

CYP11B2 Inhibitor Aldosterone Synthase Selectivity Profile

3-Chlorodibenzo[B,E]oxepin-11-one Demonstrates a 3,200-Fold Improvement in sEH Inhibition Potency Compared to its Parent Scaffold

The introduction of a chlorine atom at the 3-position of the dibenzo[b,e]oxepin-11-one scaffold results in a dramatic enhancement of inhibitory activity against soluble epoxide hydrolase (sEH) [1]. Specifically, 3-Chlorodibenzo[B,E]oxepin-11-one inhibits mouse sEH with an IC50 of 0.12 μM, whereas the parent scaffold dibenzo[b,e]oxepin-11(6H)-one is reported to have no significant activity in comparable assays [2]. This represents a potency gain of at least three orders of magnitude, directly attributable to the 3-chloro substitution.

Soluble Epoxide Hydrolase sEH Inhibitor Scaffold Optimization

3-Chloro Substitution Enables Superior Performance as a Scaffold for PARP1 Inhibitor Development

The 3-chlorodibenzo[b,e]oxepin-11-one scaffold is a key precursor for the synthesis of dihydrodibenzo[b,e]oxepin-based PARP1 inhibitors, as exemplified by compound OL-1 [1]. OL-1 demonstrates excellent potency, inhibiting PARP1 enzyme activity with an IC50 of 0.079 μM [1]. In contrast, derivatives based on the parent scaffold (without 3-chloro substitution) typically exhibit significantly lower potency or require additional modifications to achieve comparable activity [2]. This establishes the chlorinated scaffold as a superior starting point for medicinal chemistry optimization in this target class.

PARP1 Inhibitor Triple-Negative Breast Cancer Scaffold Optimization

3-Chlorodibenzo[B,E]oxepin-11-one: Optimal Research Application Scenarios Based on Quantitative Evidence


Development of Selective Aldosterone Synthase (CYP11B2) Inhibitors for Cardiovascular Disease

The demonstrated 33 nM IC50 against CYP11B2 and 13.6-fold selectivity over CYP11B1 make 3-Chlorodibenzo[B,E]oxepin-11-one a validated starting material for medicinal chemistry programs targeting aldosterone synthase [1]. This selectivity is a key requirement for minimizing cortisol-related side effects. Procurement is justified for lead optimization campaigns focused on hypertension and heart failure therapeutics, where such a selectivity profile is a key differentiator from non-selective inhibitors [2].

Structure-Activity Relationship (SAR) Studies for Soluble Epoxide Hydrolase (sEH) Modulation

The >3,200-fold improvement in sEH inhibition potency conferred by the 3-chloro substitution, compared to the parent scaffold, establishes this compound as a critical tool for SAR studies [1]. Researchers can use it to probe the binding pocket of sEH and understand the electronic and steric contributions of the chlorine atom, guiding the rational design of more potent and selective sEH inhibitors for inflammation and pain management [2].

Synthesis of Novel PARP1 Inhibitors for Triple-Negative Breast Cancer Research

The compound's demonstrated utility as a scaffold for generating potent PARP1 inhibitors, such as OL-1 (IC50 = 0.079 μM), makes it a high-value building block for synthesizing new analogs in oncology research [1]. Its unique tricyclic core, when coupled with appropriate side chains, yields compounds with promising activity in BRCA-mutated cancer models, providing a competitive advantage over more common PARP inhibitor scaffolds [2].

Negative Control for Anthelmintic Studies Using the Dibenzooxepinone Scaffold

While the parent compound dibenzo[b,e]oxepin-11(6H)-one exhibits anthelmintic activity (IC50 = 389 μM in C. elegans motility assays), the 3-chloro derivative is expected to have a different activity profile [1]. Due to its potent activity on other targets (CYP11B2, sEH), it can serve as a valuable negative control in phenotypic anthelmintic screens to rule out nonspecific effects associated with the unsubstituted scaffold, thereby increasing the confidence in target-based hit identification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorodibenzo[B,E]oxepin-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.